6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4R)-
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Overview
Description
“6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4R)-” is a chemical compound with the formula C12H21NO3 . It is used for research purposes .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.30 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Reactivity
Synthesis of Spirocyclic Compounds : Research has explored the synthesis and hydrolysis of spirocyclic compounds, including structures similar to the compound , highlighting their potential in creating complex molecular architectures. For instance, the reduction and hydrolysis of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters have been studied, demonstrating the synthesis of cyclopropanes and cyclopropane-1,2-dicarboxylic acids while maintaining the spirocyclic fragment intact (Molchanov & Tran, 2012).
Electrophilic Amination : The electrophilic amination of C-H-acidic compounds using 1-oxa-2-azaspiro[2.5]octane demonstrates the chemical versatility of spirocyclic compounds in synthesizing nitrogen-containing structures, which are pivotal in pharmaceutical chemistry (Andreae et al., 1992).
Structural and Supramolecular Studies
Supramolecular Aggregation : Studies on the crystal structures of hydroxycarboxylic acid derivatives, including spirocyclic compounds, reveal their potential in forming supramolecular structures through hydrogen bonding. This is crucial for the development of new materials with specific physical and chemical properties (Foces-Foces et al., 2005).
Spirocyclic Core Structures in Drug Discovery : The synthesis of bicycles derived from tartaric acid and α-amino acids showcases a novel class of conformationally constrained dipeptide isosteres, based on enantiopure 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic Acid. These structures are of interest in drug design for their ability to mimic the peptide backbone while resisting enzymatic degradation (Guarna et al., 1999).
Potential Applications in Material Science and Corrosion Inhibition
- Material Science Applications : The study of spirocyclopropane derivatives for mild steel protection in acidic environments indicates the potential application of spirocyclic compounds in corrosion inhibition. This is particularly relevant for the development of green and environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (8R)-8-hydroxy-6-azaspiro[2.5]octane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-12(4-5-12)9(14)8-13/h9,14H,4-8H2,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOLTEHTFKRZNV-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)C(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)[C@H](C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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